Product packaging for 2-Methylquinoline-8-carbonitrile(Cat. No.:CAS No. 864779-05-5)

2-Methylquinoline-8-carbonitrile

Cat. No.: B3030093
CAS No.: 864779-05-5
M. Wt: 168.19
InChI Key: PXSYPFUYZMSQMH-UHFFFAOYSA-N
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Description

2-Methylquinoline-8-carbonitrile ( 864779-05-5) is a versatile nitrile-substituted quinoline derivative that serves as a valuable synthetic building block in organic and medicinal chemistry research. The compound features a quinoline core structure, which is a privileged scaffold in the development of substances with biological activity . Its molecular formula is C11H8N2, with a molecular weight of 168.20 g/mol . While direct studies on this specific compound are limited, its structure suggests significant research potential. The methyl group at the 2-position and the nitrile group at the 8-position are functional handles for further chemical modification, enabling the construction of more complex molecular architectures . Related 8-substituted quinoline compounds are widely used in creating metal complexes for applications such as organic light-emitting diodes (OLEDs) and are investigated for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities . Researchers can utilize this compound as a key intermediate in the synthesis of novel quinoline-based ligands, functional materials, or for exploring new bioactive molecules. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B3030093 2-Methylquinoline-8-carbonitrile CAS No. 864779-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSYPFUYZMSQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C#N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652832
Record name 2-Methylquinoline-8-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10652832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864779-05-5
Record name 2-Methylquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylquinoline 8 Carbonitrile and Its Derivatives

Classical and Modified Cyclization Reactions for Quinoline (B57606) Ring Formation

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable pathways to this heterocyclic core. jptcp.com These methods typically involve the reaction of anilines with various carbonyl-containing compounds. jptcp.com

Friedländer Condensation Approaches to Quinoline Systems

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a fundamental method for constructing quinoline rings. wikipedia.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. organicreactions.orgorganic-chemistry.org This condensation can be catalyzed by either acids or bases. jk-sci.com

The general mechanism can proceed through two primary pathways. One involves an initial aldol (B89426) addition followed by cyclization and dehydration, while the other begins with the formation of a Schiff base, which then undergoes an aldol-type reaction and subsequent cyclization. wikipedia.org A variety of catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and iodine, have been employed to facilitate this reaction. wikipedia.org

Table 1: Examples of Catalysts and Conditions for the Friedländer Synthesis

Catalyst/ConditionReactantsProduct TypeReference
p-Toluenesulfonic acido-Aminoaryl aldehyde/ketone + KetonePoly-substituted quinolines organic-chemistry.org
Neodymium(III) nitrate (B79036) hexahydrateo-Aminoaryl aldehyde/ketone + KetoneFunctionalized quinolines wikipedia.org
Nafion under microwave irradiationo-Aminoaryl aldehyde/ketone + KetoneSubstituted quinolinyl chalcones organic-chemistry.org
Ruthenium catalyst2-Aminobenzyl alcohol + KetoneSubstituted quinolines jk-sci.com

Doebner-Miller and Skraup Reaction Modifications

The Doebner-Miller reaction, an extension of the Skraup synthesis, is a versatile method for preparing quinolines, particularly 2-substituted derivatives. nih.govwikipedia.org This reaction utilizes an aniline (B41778) and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.org A significant advancement in this method was the use of a biphasic reaction medium, which minimizes the acid-catalyzed polymerization of the carbonyl substrate, thereby improving product yields. nih.gov

Modifications to the Doebner-Miller reaction have been developed to enhance its efficiency and scope. For instance, the reaction of aniline with crotonaldehyde (B89634) in water using sulfuric acid as a catalyst has been shown to be an effective method for producing 2-methylquinoline (B7769805) derivatives. akjournals.comakjournals.comresearchgate.net

The Skraup reaction, discovered by Zdenko Hans Skraup in 1880, involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. numberanalytics.comwikipedia.org While effective, this reaction is known for being vigorous. wikipedia.org Modifications include the use of alternative oxidizing agents such as arsenic acid to render the reaction less violent. wikipedia.org Modern advancements have also explored microwave-assisted synthesis and the use of ionic liquids as alternative reaction media to improve efficiency and sustainability. nih.govnumberanalytics.com

Table 2: Comparison of Classical Quinoline Syntheses

ReactionKey ReactantsTypical ProductKey Features
Doebner-Miller Aniline, α,β-unsaturated carbonyl2- and/or 4-substituted quinolinesOften used for 2-methylquinolines; can be improved with biphasic systems. nih.govwikipedia.org
Skraup Aniline, glycerol, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesA classic but often vigorous reaction. wikipedia.orgorganicreactions.org

Combes/Conrad-Limpach Protocols in Quinoline Synthesis

The Combes quinoline synthesis, first reported in 1888, involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield a substituted quinoline. wikipedia.org This method is particularly useful for the synthesis of 2,4-disubstituted quinolines. wikipedia.org

The Conrad-Limpach synthesis is another important method that typically yields 4-hydroxyquinolines (4-quinolones). jptcp.comnih.gov It involves the condensation of anilines with β-ketoesters. jptcp.com The reaction is often carried out at high temperatures in high-boiling point solvents to facilitate the cyclization step. nih.gov

Targeted Synthesis of 2-Methylquinoline-8-carbonitrile and Related Structures

The synthesis of this compound requires not only the formation of the 2-methylquinoline core but also the specific introduction of a nitrile group at the 8-position.

Specific Pathways to 8-Carbonitrile Functionality

The introduction of a nitrile group onto an aromatic ring can be achieved through several established methods. One common approach is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically cuprous cyanide. This would require 8-amino-2-methylquinoline as a precursor.

Another method is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with cuprous cyanide at elevated temperatures. For the synthesis of this compound, this would necessitate 8-halo-2-methylquinoline as the starting material.

A more direct conversion from a carboxylic acid to a nitrile is also possible. This can be achieved by heating the carboxylic acid with a dehydrating agent and a source of nitrogen, such as ammonia (B1221849), often in the presence of a catalyst. google.comgoogle.com For example, a carboxylic acid can be complexed with a nitrogenous base like pyridine (B92270) or quinoline and then reacted with ammonia at high temperatures. google.com Another approach involves the dehydration of the corresponding amide, which can be formed from the carboxylic acid. libretexts.org The dehydration of the amide is commonly accomplished using reagents like phosphorus(V) oxide. libretexts.org

Synthesis of Precursors and Intermediates (e.g., Carboxylic Acid Derivatives)

The synthesis of key precursors, such as 2-methylquinoline-8-carboxylic acid, is a critical step. An improved Doebner-Miller reaction has been reported for the synthesis of 2-methyl-8-quinoline carboxylic acid. tandfonline.comresearchgate.net This method involves the reaction of anthranilic acid with crotonaldehyde in a two-phase system (concentrated HCl and toluene) with a phase transfer catalyst. tandfonline.com This approach provides a more efficient route to this important intermediate compared to earlier methods. tandfonline.com

Table 3: Synthesis of 2-Methyl-8-quinoline Carboxylic Acid via Modified Doebner-Miller Reaction

Reactant 1Reactant 2Catalyst/Solvent SystemProductReported YieldReference
Anthranilic acidCrotonaldehydeHCl/Toluene, Phase Transfer Catalyst2-Methyl-8-quinoline carboxylic acidGood tandfonline.com

Once 2-methylquinoline-8-carboxylic acid is obtained, it can be converted to this compound. This transformation can be achieved by first converting the carboxylic acid to the corresponding primary amide, followed by dehydration.

Green Chemistry Approaches in Quinoline Synthesis

Green chemistry principles have spurred the development of environmentally benign methods for quinoline synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.com The synthesis of quinoline derivatives is no exception, with various studies demonstrating the efficacy of microwave irradiation in classical quinoline syntheses like the Friedländer and Combes reactions. benthamdirect.comsci-hub.se For instance, the L-proline catalyzed Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene (B1212753) compounds to afford quinoline derivatives has been shown to be significantly more efficient under microwave irradiation in terms of both reaction time and yield. researchgate.net

A study comparing conventional heating with microwave-assisted synthesis for a series of quinoline derivatives showed a dramatic reduction in reaction time from hours to minutes, with yields often improving. researchgate.net For example, the synthesis of one derivative took 8 hours with conventional heating to achieve a 72% yield, while microwave irradiation produced an 85% yield in just 10 minutes. researchgate.net Another report describes a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehydes to produce 2-vinylquinolines, where microwave irradiation was crucial for the rapid and efficient synthesis. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

Product Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
3a 8 h, 72% 10 min, 85% researchgate.net
3b 10 h, 75% 12 min, 88% researchgate.net
3c 12 h, 68% 15 min, 82% researchgate.net
3d 10 h, 70% 12 min, 84% researchgate.net
3e 12 h, 65% 15 min, 78% researchgate.net

Visible-light-mediated synthesis represents another frontier in green chemistry, offering a renewable energy source for driving chemical transformations. rsc.org Photocatalytic methods for quinoline synthesis are being explored, which can often be conducted at room temperature, further reducing the energy footprint of the synthesis. organic-chemistry.org For instance, a visible-light-mediated aerobic dehydrogenation using titanium dioxide as a catalyst provides a green route to various substituted quinolines. organic-chemistry.org Another approach involves the visible-light-driven aza-6π electrocyclization of 2-styrylanilines with aromatic aldehydes to furnish 2,3-disubstituted quinolines at room temperature. organic-chemistry.org The synthesis of quinolin-2(1H)-ones from quinoline N-oxides has also been achieved using visible light, offering a highly atom-economical and greener alternative to conventional methods. rsc.org

The use of heterogeneous and reusable catalysts is a cornerstone of green chemistry, simplifying product purification and reducing waste. Nafion, a perfluorinated sulfonic acid resin, has been employed as a solid acid catalyst in quinoline synthesis. For example, Nafion-H has been used to catalyze the multicomponent reaction for the synthesis of octahydroquinazolinone derivatives, which are related heterocyclic structures. researchgate.net The reusability of the catalyst, high yields, and ease of purification are significant advantages of this method. researchgate.net

Table 2: Nanocatalyst-Mediated Synthesis of Quinolines

Nanocatalyst Reaction Type Conditions Yield Range Reference
Fe3O4@SiO2 Friedländer Annulation Solvent-free, 100 °C 68-98% nih.gov
ZnO NPs MCR Solvent-free, 100 °C 20-95% nih.gov
NiO NPs Friedländer Annulation Ethylene glycol, 110 °C 60-90% nih.gov
Fe3O4@SiO2-Amine Friedländer Protocol Ethanol, 60 °C, 2 h 68-96% nih.gov

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts, can lead to cleaner reactions, easier work-up, and reduced environmental impact. researchgate.net The Friedländer synthesis of quinolines has been successfully carried out under solvent-free conditions using various catalysts. For instance, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been used as a recyclable ionic liquid catalyst for the solvent-free synthesis of quinoline derivatives, affording excellent yields in short reaction times. researchgate.net Similarly, caesium iodide has been shown to be an effective catalyst for the solvent-free synthesis of quinoline derivatives under thermal conditions. researchgate.net Zeolites, such as Hβ zeolite, have also been employed as heterogeneous catalysts for the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org

Advanced Synthetic Strategies

Beyond green modifications of classical methods, novel synthetic strategies are continuously being developed to access complex quinoline structures with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been applied to the functionalization of quinolines. wikipedia.org This reaction typically uses a palladium catalyst and a copper(I) cocatalyst. libretexts.org For the synthesis of precursors to this compound, a halo-substituted quinoline would be a key intermediate. The Sonogashira coupling can then be used to introduce an alkyne at a specific position, which can be further functionalized. For example, the coupling of disubstituted quinolines, such as 2-bromo-4-iodo-quinoline, demonstrates regioselectivity, with the acetylene (B1199291) adding to the more reactive iodide position. libretexts.org Modified Sonogashira coupling protocols that are copper-, amine-, and ligand-free have also been developed for the functionalization of the quinoline core. researchgate.net

Palladium catalysis is also crucial for C-H activation and functionalization reactions. For instance, the palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides provides a direct route to 8-substituted quinolines. acs.org This method is significant as it avoids the need for pre-functionalized substrates. Furthermore, a palladium-catalyzed sp3 C-H nitration of 8-methylquinolines has been developed, affording 8-(nitromethyl)quinolines. nih.gov This reaction is particularly relevant as the nitromethyl group can be a precursor to the carbonitrile functionality.

The development of metal-free synthetic methods is highly desirable to avoid the cost and potential toxicity of transition metal catalysts. rsc.org Several metal-free approaches for the synthesis and functionalization of quinolines have been reported. acs.orgnih.gov One such strategy involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols to construct 3-substituted or 3,4-disubstituted quinolines. frontiersin.org Another metal-free approach is the iodine-catalyzed tandem cyclization of 2-methylquinolines with 2-styrylanilines. nih.gov This reaction proceeds via the oxidation of the C(sp3)-H bond of the methyl group to an aldehyde, followed by cyclization. acs.org This method demonstrates good functional group tolerance and can be scaled up. acs.org

Table 3: Metal-Free Cyclization of 2-Methylquinolines with 2-Styrylanilines

2-Methylquinoline Substrate 2-Styrylaniline Substrate Product Yield Reference
4a 2a 5a 81% acs.org
4a 2b 5b 75% acs.org
4a 2c 5c 78% acs.org
4b 2a 5h 72% acs.org
4c 2a 5i 60% acs.org

Furthermore, radical-promoted cyclizations offer another metal-free pathway to quinolines. For example, an N-bromosuccinamide (NBS)-mediated radical reaction of propenoates has been used to synthesize quinolines substituted at the 3-position. mdpi.com

C(sp³)-H Functionalization and Alkylation Strategies

The direct functionalization of C(sp³)-H bonds in methylquinolines represents a powerful and atom-economical strategy for the synthesis of complex quinoline derivatives. While research directly on this compound is limited, extensive studies on the closely related 8-methylquinoline (B175542) provide significant insights into the potential synthetic methodologies applicable to the target compound. The directing effect of the quinoline nitrogen atom facilitates the activation of the otherwise inert C(sp³)-H bonds of the 8-methyl group, enabling various alkylation reactions.

Transition metal catalysis, particularly with rhodium, has been a cornerstone in the development of these methodologies. The presence of the electron-withdrawing carbonitrile group at the 8-position of the quinoline ring in this compound is anticipated to influence the electronic properties of the molecule, potentially affecting the reactivity of the 2-methyl group in C-H activation reactions. Generally, electron-withdrawing groups can decrease the electron density of the heterocyclic system, which might render the C-H activation more challenging compared to substrates with electron-donating groups. acs.org

Rhodium-Catalyzed Alkylation

Rhodium(III) catalysts have proven to be highly effective for the C(sp³)-H alkylation of 8-methylquinolines with various coupling partners, such as maleimides and allylic alcohols. These reactions typically proceed through a cyclometalation pathway, where the quinoline nitrogen acts as an internal directing group.

A proposed mechanism for the rhodium(III)-catalyzed alkylation involves the initial coordination of the cationic rhodium catalyst to the nitrogen of the quinoline. This is followed by the activation of a C(sp³)-H bond of the methyl group to form a rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkylating agent, such as a maleimide, leads to a seven-membered rhodacycle. The final step is protonation, which releases the desired alkylated product and regenerates the active Rh(III) catalyst. acs.org

Alkylation with Maleimides:

The rhodium(III)-catalyzed reaction of 8-methylquinolines with maleimides provides a direct route to succinimide-substituted quinolines. acs.orgnih.gov This methodology is notable for its high chemoselectivity and tolerance of various functional groups. acs.orgresearchgate.net However, it has been observed that 8-methylquinolines substituted with strongly electron-withdrawing groups, such as a nitro group, are less reactive under these conditions. acs.org This suggests that the alkylation of this compound might require optimized reaction conditions.

8-Methylquinoline DerivativeMaleimideCatalyst SystemSolventTemperature (°C)Yield (%)Reference
8-methylquinolineN-methylmaleimide[CpRhCl₂]₂/AgSbF₆/AdCO₂HDCE7092 acs.orgresearchgate.net
7-fluoro-8-methylquinolineN-methylmaleimide[CpRhCl₂]₂/AgSbF₆/AdCO₂HDCE7085 acs.org
7-chloro-8-methylquinolineN-phenylmaleimide[CpRhCl₂]₂/AgSbF₆/AdCO₂HDCE7088 acs.org
7-bromo-8-methylquinolineN-benzylmaleimide[CpRhCl₂]₂/AgSbF₆/AdCO₂HDCE7082 acs.org

Alkylation with Allylic Alcohols:

Another significant advancement is the rhodium(III)-catalyzed C(sp³)-H alkylation of 8-methylquinolines with allylic alcohols. rsc.orgnih.gov This approach is particularly noteworthy as it can be performed in water, offering a more environmentally benign synthetic route. rsc.orgomicsonline.org The reaction leads to the formation of γ-quinolinyl carbonyl compounds, which are valuable precursors for other bioactive molecules. rsc.orgnih.gov

8-Methylquinoline DerivativeAllylic AlcoholCatalyst SystemSolventTemperature (°C)Yield (%)Reference
8-methylquinolineallyl alcohol[CpRhCl₂]₂/AgSbF₆/AdCO₂HH₂O10085 rsc.orgnih.gov
6-chloro-8-methylquinolineallyl alcohol[CpRhCl₂]₂/AgSbF₆/AdCO₂HH₂O10078 rsc.org
6-bromo-8-methylquinolineallyl alcohol[CpRhCl₂]₂/AgSbF₆/AdCO₂HH₂O10075 rsc.org
6-methoxy-8-methylquinolineallyl alcohol[CpRhCl₂]₂/AgSbF₆/AdCO₂HH₂O10081 rsc.org

Reactivity and Chemical Transformations of 2 Methylquinoline 8 Carbonitrile

Functional Group Interconversions at the Quinoline (B57606) Core

The quinoline nucleus and its substituents can undergo several fundamental transformations, altering the core properties of the molecule.

The methyl group at the C2 position, being attached to an aromatic ring system, is susceptible to oxidation to a carboxylic acid. This transformation typically requires strong oxidizing agents. For instance, the oxidation of alkyl side chains on aromatic rings, including quinolines, can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) under heated conditions. youtube.comkocw.or.kr The reaction converts the methyl group into a carboxyl group, yielding 8-carbonitrile-quinoline-2-carboxylic acid. This conversion is a fundamental step in modifying the electronic and steric properties of the C2 position, providing a synthetic handle for further reactions such as esterification or amidation. kocw.or.krlibretexts.org

Table 1: Oxidation of 2-Methylquinoline-8-carbonitrile

Reactant Reagent Product

The reduction of the quinoline ring system can be controlled to achieve partial or full saturation of the heterocyclic ring. A common transformation is the partial transfer hydrogenation to yield 1,2-dihydroquinolines. nih.gov This process often utilizes reagents like H₃N·BH₃ in the presence of a cobalt catalyst. nih.gov However, studies on the reduction of 2-substituted quinolines have shown that steric hindrance from the group at the C2 position can significantly impact the reaction's feasibility. For 2-methylquinoline (B7769805), in particular, the reduction may fail or proceed with low yield due to this steric effect on the 1,2-hydrogenation process. nih.gov Complete reduction to a tetrahydroquinoline derivative would require more forceful conditions or alternative catalytic systems.

Regioselective Functionalization and Derivatization

The specific substitution pattern of this compound directs further chemical modifications to particular positions on the quinoline ring.

Amidation: The methyl group at C2 can be directly functionalized through C(sp³)-H bond activation. Ruthenium(II)-catalyzed reactions with azides can achieve intermolecular amidation, converting the methyl group into a substituted aminomethyl group (quinolin-8-ylmethanamine derivatives). researchgate.net This provides a direct route to introduce nitrogen-containing functionalities at the C2-methyl position. Similarly, copper-catalyzed direct amidation of 2-methylquinolines with amines offers an efficient pathway to N-substituted amides. researchgate.net

Halogenation: The quinoline ring itself can undergo regioselective halogenation. For 8-substituted quinolines, a metal-free protocol using trihaloisocyanuric acid as the halogen source allows for the specific halogenation (chlorination or bromination) at the C5 position. rsc.orgresearchgate.net This reaction is notable for its high regioselectivity, providing exclusively the C5-halogenated product in good to excellent yields, even with the geometric inaccessibility of this position. rsc.org This remote C-H functionalization demonstrates the ability to selectively modify the benzene (B151609) portion of the quinoline core.

Table 2: Regioselective Functionalization Reactions

Reaction Type Position Reagents Product Type
Amidation C2-Methyl [(p-cymene)RuCl₂]₂, Azides Quinolin-2-ylmethanamines

Knoevenagel Condensation: The C2-methyl group of 2-methylquinoline is sufficiently acidic to act as an active methylene (B1212753) component in Knoevenagel condensations. nih.govnih.gov In the presence of a catalyst, it can react with various aromatic or aliphatic aldehydes. This reaction proceeds through the formation of an enamine intermediate, which attacks the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. nih.gov The result is the formation of (E)-2-styrylquinolines or related vinylquinoline derivatives, extending the conjugation of the system. nih.gov

Wittig Reaction: A direct Wittig reaction with the methyl group of this compound is not feasible. The Wittig reaction requires a carbonyl group (aldehyde or ketone) to react with a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org Therefore, to achieve olefination via a Wittig-type pathway, the C2-methyl group would first need to be oxidized to the corresponding aldehyde, 2-formylquinoline-8-carbonitrile. This aldehyde could then readily undergo a Wittig reaction with a variety of stabilized or non-stabilized ylides to produce a diverse range of alkene products with a fixed double bond position. libretexts.orglibretexts.org

The introduction of an azo (-N=N-) group onto the quinoline ring is achieved through an azo coupling reaction. This is an electrophilic aromatic substitution that requires the coupling of a diazonium salt with an electron-rich aromatic ring. unb.camdpi.com For a successful reaction, the aromatic system typically needs to be activated by a strong electron-donating group, such as a hydroxyl (-OH) or amino (-NH₂) group. cuhk.edu.hkresearchgate.net

In the case of this compound, the quinoline ring system is generally electron-deficient. This is further compounded by the presence of the electron-withdrawing nitrile group at the C8 position, which deactivates the benzene portion of the ring towards electrophilic attack. Therefore, direct azo coupling to the core of this compound is highly unlikely to occur under standard conditions. The synthesis of an azo-substituted derivative would necessitate the prior introduction of a potent activating group onto the quinoline scaffold. For example, studies have shown that 8-hydroxyquinoline (B1678124) readily undergoes azo coupling due to the strong activating effect of the hydroxyl group. researchgate.net

Compound Index

Table 3: List of Chemical Compounds

Compound Name
1,2-dihydroquinoline
2-Formylquinoline-8-carbonitrile
2-Methylquinoline
This compound
5-Halo-2-methylquinoline-8-carbonitrile
8-Carbonitrile-quinoline-2-carboxylic acid
8-Hydroxyquinoline
(E)-2-Styrylquinoline
Potassium Permanganate
Quinolin-2-ylmethanamine
Tetrahydroquinoline

Diversification through Reaction with Organometallic Reagents

The nitrile group of this compound is the primary site for reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. Generally, the addition of these strong nucleophiles to a nitrile leads to the formation of an imine anion intermediate. Subsequent hydrolysis of this intermediate would yield a ketone. youtube.comyoutube.com

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to produce 8-acetyl-2-methylquinoline after an aqueous workup. The reaction proceeds via nucleophilic attack of the organometallic's carbanion on the electrophilic carbon of the nitrile. youtube.com It is crucial that two equivalents of the organometallic reagent are often used, as the first can be consumed in a side reaction if there are any acidic protons, though in this specific molecule, that is less of a concern. youtube.com

Less reactive organometallic reagents, such as organocuprates (Gilman reagents), are also known to react with nitriles, although they are more commonly used with more reactive acyl chlorides and anhydrides. youtube.comyoutube.com

Table 1: Predicted Products from Reaction of this compound with Organometallic Reagents

Organometallic ReagentPredicted IntermediatePredicted Final Product (after hydrolysis)
Methylmagnesium Bromide (CH₃MgBr)Iminomagnesium salt8-Acetyl-2-methylquinoline
Phenyllithium (C₆H₅Li)Iminolithium salt8-Benzoyl-2-methylquinoline

Note: The data in this table is predictive and based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Ring System Modifications and Fused Heterocycles

The modification of the this compound ring system to form fused heterocycles is a plausible synthetic pathway. Such transformations often involve the functional groups attached to the quinoline core. While no specific examples exist for this compound, related quinoline derivatives are used to synthesize a variety of fused systems. mdpi.com

Epoxide Ring Opening Reactions

Reactions involving this compound and epoxides are not documented. However, one could theorize a reaction where a derivative of this compound acts as a nucleophile to open an epoxide ring. For example, if the nitrile group were reduced to a primary amine (forming 8-(aminomethyl)-2-methylquinoline), this amine could then act as a nucleophile. youtube.com

The ring-opening of an epoxide by an amine typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide, leading to the formation of a β-amino alcohol. organic-chemistry.orgmdpi.com The regioselectivity of the attack depends on whether the reaction is catalyzed by acid or base. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. organic-chemistry.orgmasterorganicchemistry.com

Table 2: Predicted Products from Epoxide Ring Opening with a Derivative of this compound

EpoxideNucleophile (Derivative)Predicted Product
Propylene Oxide8-(Aminomethyl)-2-methylquinoline1-((2-Methylquinolin-8-yl)methylamino)propan-2-ol
Styrene Oxide8-(Aminomethyl)-2-methylquinoline2-((2-Methylquinolin-8-yl)methylamino)-1-phenylethan-1-ol

Note: This table is based on the hypothetical reaction of a reduced derivative, as no direct reactions of this compound with epoxides are reported.

Schiff Base Formation and Cycloaddition Reactions

The formation of a Schiff base requires a primary amine and a carbonyl compound (aldehyde or ketone). mdpi.com this compound itself cannot form a Schiff base as it lacks a primary amine group.

However, if the nitrile group were reduced to an amine (8-amino-2-methylquinoline) or converted to a hydrazide, it could then undergo condensation with an aldehyde or ketone to form the corresponding Schiff base (imine or hydrazone). mdpi.comscispace.com For example, the synthesis of Schiff bases from the related 2-(quinolin-8-yloxy)acetohydrazide (B2671496) has been reported, where it is condensed with various aromatic aldehydes. scispace.com

These resulting Schiff bases, containing the 2-methylquinoline moiety, could then potentially undergo cycloaddition reactions. For example, [2+2] cycloadditions of imines with ketenes can form β-lactams, or [4+2] cycloadditions (Diels-Alder reactions) could occur if the imine is part of a suitable diene system. However, no such reactions are specifically documented for Schiff bases derived from this compound.

Coordination Chemistry and Metal Complexation of 2 Methylquinoline 8 Carbonitrile Analogues

Ligand Design Principles Involving Quinoline (B57606) Derivatives

Quinoline and its derivatives are highly sought-after ligands in coordination chemistry due to their unique electronic and steric characteristics. cumbria.ac.uk The nitrogen atom in the quinoline ring provides a primary coordination site, capable of forming stable bonds with a wide array of metal ions. researchgate.net The design of quinoline-based ligands is a strategic process that leverages these inherent properties to create complexes with desired functionalities.

Key Principles:

Electronic Effects: The extended π-conjugated system of the quinoline ring allows for efficient electron delocalization, which is crucial for the stability of the resulting metal complexes. researchgate.net The introduction of various functional groups can significantly alter the electron density on the nitrogen atom, thereby modulating the ligand's donor capacity and the properties of the complex. For instance, electron-donating groups enhance the basicity of the nitrogen atom, leading to stronger metal-ligand bonds, while electron-withdrawing groups can influence the redox properties of the complex.

Steric Influence: The substitution pattern on the quinoline ring plays a critical role in determining the coordination geometry of the metal center. researchgate.net Bulky substituents near the coordinating nitrogen atom can create steric hindrance, influencing the number of ligands that can bind to the metal and favoring specific geometries. For example, ligands with substituents at the 2- and 8-positions can enforce distorted coordination environments around the metal ion.

Chelation: Quinoline derivatives can be designed as multidentate ligands by introducing additional donor atoms at appropriate positions. The formation of chelate rings with the metal ion significantly enhances the thermodynamic stability of the complex, an effect known as the chelate effect. 8-Hydroxyquinoline (B1678124) is a classic example of a bidentate chelating ligand, coordinating through the nitrogen atom and the deprotonated oxygen of the hydroxyl group. aut.ac.nz Similarly, the nitrile group in 2-methylquinoline-8-carbonitrile can potentially act as a second coordination site.

Structural Versatility: The ease of chemical modification of the quinoline scaffold allows for the synthesis of a vast library of derivatives with tailored properties. researchgate.net This versatility enables the rational design of ligands for specific applications, ranging from catalysis to materials science. cumbria.ac.uk

The design of ligands based on quinoline derivatives is a powerful strategy in modern chemistry, enabling the development of novel metal complexes with fine-tuned properties for a wide range of applications. mdpi.comnih.gov

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. rsc.orgresearchgate.net The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties.

Binary and Ternary Metal-Quinoline Complexes (e.g., Ni(II) with Carboxylic Acid Analogues)

Metal-quinoline complexes can be broadly categorized as binary or ternary. Binary complexes consist of a central metal ion coordinated to one or more molecules of a single type of quinoline ligand. ias.ac.in Ternary complexes, on the other hand, involve a central metal ion bound to a quinoline ligand and at least one other type of ligand. ias.ac.innih.govnih.gov

The formation of these complexes is often studied in solution using techniques like potentiometric titration to determine their stability constants. ias.ac.innih.gov For instance, studies on the formation of binary and ternary complexes of Ni(II) with various ligands, including those with carboxylic acid functionalities, have been conducted. ias.ac.innih.gov In a typical ternary system involving a quinoline carboxylic acid analogue, the Ni(II) ion would first coordinate to the quinoline ligand, followed by the coordination of the secondary ligand.

Table 1: Examples of Binary and Ternary Complex Formation

Complex TypeMetal IonPrimary Ligand (Quinoline Analogue)Secondary LigandResulting Complex
BinaryNi(II)N-hydroxyphthalimide-[Ni(NHP)], [Ni(NHP)₂]
TernaryNi(II)N-hydroxyphthalimideAlanine[Ni(NHP)(Ala)]
TernaryCu(II)Pefloxacin1,10-phenanthroline[Cu(HPf)(phen)(NO₃)]NO₃·2H₂O

Data sourced from multiple studies on binary and ternary complexes. ias.ac.innih.gov

The characterization of these complexes in the solid state is crucial for understanding their structural features. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. nih.govtandfonline.com

Coordination with Transition Metals

Quinoline derivatives form stable complexes with a wide range of transition metals, including but not limited to manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). rsc.orgnih.gov The synthesis of these complexes is typically carried out by reacting the quinoline ligand with a corresponding metal salt in a suitable solvent. nih.govrsc.org

The characterization of these transition metal complexes involves a variety of spectroscopic and analytical methods:

Spectroscopic Techniques:

FT-IR Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the stretching frequencies of key functional groups (e.g., C=N of the quinoline ring, C≡N of the nitrile group) upon complexation. tandfonline.com

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal ion. rsc.org

NMR Spectroscopy (¹H and ¹³C): Useful for characterizing diamagnetic complexes in solution, providing insights into the structure and environment of the ligand upon coordination. tandfonline.com

Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the complex. mdpi.com

Elemental Analysis: Determines the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, and nitrogen. researchgate.net

Thermogravimetric Analysis (TGA): Investigates the thermal stability of the complex and the presence of solvent molecules in the crystal lattice. mdpi.com

Table 2: Characterization Data for a Representative Transition Metal Complex

TechniqueObservationInterpretation
FT-IRShift in ν(C=N) of the quinoline ringCoordination of the quinoline nitrogen to the metal ion
UV-Visd-d transition bandsInformation on the geometry of the metal center
Mass SpecMolecular ion peak corresponding to the complexConfirmation of the complex formation
Elemental AnalysisAgreement with calculated percentagesConfirmation of the stoichiometry of the complex

Influence of this compound Structure on Coordination Geometry and Stability

The specific structure of this compound is expected to have a profound influence on the coordination geometry and stability of its metal complexes. This influence stems from the electronic and steric effects of the methyl and carbonitrile substituents.

Steric Hindrance from the 2-Methyl Group: The methyl group at the 2-position (alpha to the quinoline nitrogen) introduces significant steric bulk around the primary coordination site. This steric hindrance can:

Influence Coordination Number: It may prevent a large number of ligands from coordinating to the metal center, potentially favoring lower coordination numbers.

Dictate Coordination Geometry: The steric clash can lead to distorted coordination geometries. For example, in five-coordinate complexes, it might favor a square pyramidal over a trigonal bipyramidal geometry. aut.ac.nz

Affect Complex Stability: While steric hindrance can sometimes destabilize a complex, it can also provide a "protective" effect, preventing the approach of solvent molecules or other species that could lead to decomposition.

Coordinating Ability of the 8-Carbonitrile Group: The nitrile group (-C≡N) at the 8-position introduces a potential secondary coordination site. The nitrogen atom of the nitrile has a lone pair of electrons and can coordinate to a metal ion, leading to the formation of a five-membered chelate ring. The coordination of the nitrile group is often evidenced by a shift in its stretching frequency in the IR spectrum. The ability of the nitrile to coordinate can lead to:

Bidentate Ligation: The ligand can act as a bidentate N,N'-donor, forming a stable chelate with the metal ion.

Increased Complex Stability: The formation of a chelate ring generally increases the thermodynamic stability of the complex (the chelate effect).

Bridging Behavior: In some cases, the nitrile group might bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Combined Effects on Geometry and Stability: The interplay between the steric hindrance of the 2-methyl group and the coordinating ability of the 8-carbonitrile group will ultimately determine the final structure and stability of the metal complex. The ligand's "bite angle" (the N-M-N angle in the chelate ring) will also be a critical factor. The rigidity of the quinoline backbone, combined with the positions of the donor atoms, will impose geometric constraints on the resulting complex. It is plausible that the ligand would favor the formation of mononuclear complexes with a distorted geometry due to the steric demands of the methyl group, while still benefiting from the stabilizing effect of chelation by the nitrile group.

Analysis of Scientific Literature on this compound Reveals Data Gap

A comprehensive review of available scientific literature and crystallographic databases indicates a significant lack of specific research data on the supramolecular chemistry and crystal engineering of this compound. Despite extensive searches for detailed research findings on this particular compound, no specific experimental or in-depth computational studies detailing its non-covalent interactions, such as hydrogen bonding networks, aromatic stacking, or the formation of supramolecular synthons, could be retrieved.

While the principles of supramolecular chemistry provide a theoretical framework for predicting the behavior of this compound, the strict requirement for an article based on detailed and specific research findings cannot be met at this time. The functional groups present in the molecule—a quinoline ring, a methyl group, and a nitrile group—suggest the potential for various non-covalent interactions. For instance, the aromatic quinoline core is expected to participate in π-π stacking interactions, a common feature in the crystal engineering of heterocyclic compounds. nih.govacs.orgresearchgate.net The nitrile group could potentially act as a hydrogen bond acceptor, and the molecule as a whole would be subject to van der Waals forces. rsc.orgrsc.org

However, without experimental data from single-crystal X-ray diffraction or dedicated computational modeling for this compound, any discussion of its specific supramolecular architecture would be purely speculative. The precise nature and arrangement of these interactions, the formation of specific hydrogen bonding networks (such as N-H…O or O-H…O, which would require the presence of suitable donor groups in a co-crystal), and the identification of homosynthons or heterosynthons are all details that must be determined through empirical study. rsc.org

Research on related quinoline derivatives highlights the importance of substituent effects on their supramolecular assemblies. For example, studies on 8-hydroxyquinolines and styryl-quinolines reveal complex networks of hydrogen bonds and π-π stacking, which are highly dependent on the specific substitution patterns. acs.orgresearchgate.net Similarly, research on quinoline-2-carbonitrile (B74147) has provided insights into its crystal packing, which is dominated by weak aromatic π-π stacking interactions. nih.gov These examples underscore that direct extrapolation to this compound is not scientifically rigorous.

Supramolecular Chemistry and Crystal Engineering of 2 Methylquinoline 8 Carbonitrile

Controlled Crystal Growth and Polymorphism

The ability to control the crystallization process of a chemical compound is fundamental to understanding and manipulating its solid-state properties. This includes the screening for different polymorphic forms, which are distinct crystalline structures of the same compound that can exhibit different physical and chemical properties.

Despite the importance of these aspects, dedicated research on the controlled crystal growth and the potential polymorphism of 2-Methylquinoline-8-carbonitrile has not been reported in the reviewed literature. While patents list the compound as part of larger chemical libraries and sometimes describe general crystallization procedures for related but more complex molecules, specific conditions and detailed characterization of different crystalline forms of this compound are absent. For instance, patent literature describes crystallization processes for derivatives, but not for the parent compound itself.

Without experimental data from techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis (like differential scanning calorimetry), it is not possible to discuss the existence of polymorphs or the methods to selectively grow them for this compound.

Self-Assembly into Ordered Solid-State Structures (1D, 2D, 3D Networks)

The self-assembly of molecules into well-defined one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks is a cornerstone of supramolecular chemistry and crystal engineering. This process is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The nitrile and quinoline (B57606) functionalities in this compound, in principle, offer potential sites for such interactions, suggesting that the formation of ordered networks could be possible.

However, a comprehensive search of scientific databases has not yielded any studies that specifically investigate the self-assembly behavior of this compound in the solid state. There are no published reports on its crystal structure, which is the primary source of information for understanding how molecules pack and interact to form extended networks. Research on related quinoline derivatives sometimes touches upon their supramolecular arrangements, but this information cannot be directly extrapolated to this compound due to the subtle yet significant influence of substituent changes on intermolecular interactions.

Computational and Theoretical Investigations of 2 Methylquinoline 8 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 2-Methylquinoline-8-carbonitrile. These theoretical methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. rsc.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable conformation (geometry optimization). dergipark.org.trdergipark.org.tr These calculations help in understanding the kinetic and thermodynamic stability of the compound. rsc.org

In related quinoline structures, such as 2-chloro-7-methylquinoline-3-carbaldehyde, DFT has been used to identify different stable conformers and their relative energies. dergipark.org.trdergipark.org.tr For instance, the trans conformer of this molecule was found to be more stable than the cis form. dergipark.org.tr Similarly, for this compound, DFT would be used to predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. This optimized geometry is the foundation for all further computational analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and to simulate their electronic absorption spectra. rsc.org This method is crucial for understanding how the molecule interacts with light. rsc.org By calculating the vertical transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) in the UV-Visible spectrum.

For a related compound, 2-chloro-7-methylquinoline-3-carbaldehyde, TD-DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze the electronic transitions from the ground state (S0) to various excited states (S1, S2, etc.). dergipark.org.trdergipark.org.tr The calculations revealed that the transition to the S2 excited state corresponds to the HOMO to LUMO excitation. dergipark.org.trdergipark.org.tr For this compound, TD-DFT would similarly elucidate its photophysical properties, identifying the key electronic transitions and predicting its absorption spectrum.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding a molecule's reactivity and electronic properties. researchgate.netwuxiapptec.com

HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.netwuxiapptec.com A smaller gap generally indicates higher reactivity. researchgate.net The energies of these orbitals and the gap between them govern the electronic transitions within the molecule.

In studies of quinoline derivatives, the HOMO and LUMO distributions are analyzed to understand charge transfer within the molecule. For instance, in some derivatives, the HOMO is localized over the entire molecule, while the LUMO may be concentrated on specific rings or functional groups. researchgate.net The HOMO-LUMO gap for related quinoline compounds has been calculated to understand their electronic behavior. For example, in 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO transition was found to correspond to the S2 excited state with a calculated energy of around 3.75-3.84 eV. dergipark.org.trdergipark.org.tr

Table 1: Frontier Molecular Orbital Data for a Related Quinoline Derivative (2-Chloro-7-methylquinoline-3-carbaldehyde)

ConformerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
trans--3.75
cis--3.84

Data inferred from studies on related quinoline derivatives. dergipark.org.trdergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For quinoline derivatives, MEP maps show that the nitrogen atom is typically a region of high negative potential, making it a likely site for electrophilic attack. researchgate.net The distribution of electrostatic potential across the aromatic rings and substituent groups provides further insight into the molecule's reactive sites. For this compound, an MEP map would highlight the electron-rich areas around the nitrogen atom and the nitrile group, and electron-deficient regions on the hydrogen atoms.

Reactivity Descriptors and Chemical Properties

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the following formulas, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

By calculating these descriptors for this compound, a quantitative understanding of its reactivity profile can be established, allowing for predictions of its behavior in chemical reactions. DFT-based reactivity descriptors are instrumental in modern chemistry for understanding and predicting molecular behavior. rsc.org

Electrophilicity Index, Electronegativity, Chemical Potential, and Hardness/Softness

Quantum chemical calculations, particularly Density Functional Theory (DFT), are commonly used to determine global reactivity descriptors. These descriptors help in predicting the chemical behavior of a molecule.

Electronegativity (χ) : This parameter measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ) : This represents the change in energy when an electron is added to the system. A higher chemical potential indicates a better electron acceptor.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution or charge transfer. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are generally considered hard.

Chemical Softness (S) : Softness is the reciprocal of hardness and indicates how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness and is a key indicator of a molecule's electrophilic nature.

While the theoretical framework for these calculations is well-established, specific values for this compound have not been reported in published computational studies. A study on a series of quinoline derivatives has highlighted the use of DFT to determine these properties, but did not include the specific compound of interest. rsc.org

Table 1: Global Reactivity Descriptors for this compound (Hypothetical Data)

DescriptorSymbolFormulaValue (eV)
Electronegativityχ-(ELUMO + EHOMO)/2Data not available
Chemical Potentialµ(ELUMO + EHOMO)/2Data not available
Chemical Hardnessη(ELUMO - EHOMO)/2Data not available
Chemical SoftnessS1/ηData not available
Electrophilicity Indexωµ²/2ηData not available
This table is for illustrative purposes only, as no specific computational data for this compound could be located.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduq-chem.com It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, which corresponds to the familiar Lewis structure representation.

Key insights from NBO analysis include:

Natural Population Analysis (NPA) : This provides a more robust calculation of the charge distribution on each atom compared to other methods like Mulliken population analysis. wisc.edu

Hybridization : It determines the hybridization of atomic orbitals involved in forming bonds.

Donor-Acceptor Interactions : NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and delocalization effects within the molecule.

A study on the related compound 2-Chloro-7-Methylquinoline-3-Carbaldehyde demonstrated the use of NBO analysis to understand its conformational stability and orbital interactions. dergi-fytronix.com However, no such analysis has been published for this compound.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms of this compound

AtomNPA Charge (e)
N1 (quinoline)Data not available
C2 (with methyl)Data not available
C8 (with nitrile)Data not available
N (nitrile)Data not available
This table is for illustrative purposes only, as no specific computational data for this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide valuable information about:

Conformational Analysis : Identifying the stable conformations of a molecule and the energy barriers between them.

Intermolecular Interactions : Simulating how a molecule interacts with other molecules, such as solvents or biological macromolecules. This is particularly useful in drug design to understand protein-ligand binding. nih.gov

While MD simulations have been applied to various quinoline derivatives to study their interactions with biological targets, there are no published MD studies specifically focused on the conformational analysis or intermolecular interactions of this compound.

Theoretical Spectroscopy and Comparison with Experimental Data (IR, NMR)

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its vibrational and electronic properties.

Infrared (IR) Spectroscopy : Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR spectrum. Comparing the calculated and experimental spectra can aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical methods can calculate the chemical shifts of atoms like ¹H and ¹³C. These calculated shifts can be correlated with experimental NMR data to help in the structural elucidation of the molecule.

Experimental NMR data for the parent compound, 2-Methylquinoline (B7769805), is available. spectrabase.comchemicalbook.com Additionally, studies on other quinoline derivatives have shown good correlation between theoretical and experimental NMR and IR spectra. researchgate.net However, a direct comparison of theoretical and experimental spectra for this compound has not been reported in the literature.

Non-linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational chemistry can be used to predict the NLO properties of molecules, which helps in the design of new materials with desired characteristics.

Key NLO properties that can be calculated include:

Polarizability (α) : A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β) : Related to the second-order NLO response.

Second Hyperpolarizability (γ) : Related to the third-order NLO response.

Theoretical calculations of these properties are often performed using methods like DFT. dtic.mil While the NLO properties of some quinoline derivatives and their metal complexes have been investigated, there is no published data on the predicted NLO properties of this compound. ijcce.ac.ir

Advanced Characterization Techniques in 2 Methylquinoline 8 Carbonitrile Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Methylquinoline-8-carbonitrile by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For the related compound 2-methylquinoline (B7769805), typical chemical shifts observed in a deuterated chloroform (B151607) (CDCl₃) solvent include a singlet for the methyl group protons around 2.7 ppm. chemicalbook.com The aromatic protons of the quinoline (B57606) ring system exhibit complex multiplets in the range of 7.2 to 8.1 ppm. chemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In the case of 2,8-dimethylquinoline, a structurally similar compound, the methyl carbon at position 2 appears around 25.69 ppm, while the methyl carbon at position 8 is observed at approximately 17.97 ppm. rsc.org The carbon atoms of the quinoline ring resonate in the aromatic region, typically between 121 and 158 ppm. rsc.org For substituted quinolines, the ipso-carbons (carbons directly attached to substituents) can have distinct chemical shifts. rsc.org

Interactive Table: Representative NMR Data for 2-Methylquinoline Derivatives

Nucleus Functional Group Chemical Shift (ppm) Range Multiplicity Reference
¹H Methyl (at C2) ~2.7 Singlet chemicalbook.com
¹H Aromatic 7.2 - 8.1 Multiplet chemicalbook.com
¹³C Methyl (at C2) ~25.7 - rsc.org
¹³C Aromatic 121 - 158 - rsc.org

Mass Spectrometry (HRMS, ESI-MS, MALDI-TOF/TOF)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). For 2-methylquinoline, the protonated molecule [M+H]⁺ is observed with a precursor m/z of 144.0808. massbank.eu

GC-MS: Gas chromatography-mass spectrometry analysis of 2-methylquinoline shows a molecular ion (M+) peak at m/z 143.0. rsc.org

Interactive Table: Mass Spectrometry Data for 2-Methylquinoline

Technique Ionization Mode Observed m/z Ion Type Reference
GC-MS EI 143.0 [M]⁺ rsc.org
LC-ESI-QTOF ESI Positive 144.0808 [M+H]⁺ massbank.eu

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The nitrile group (C≡N) is a key functional group and typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The spectra of related quinoline compounds show characteristic peaks for C-H stretching and ring deformation. For instance, in strontium complexes of 2-methyl-8-hydroxyquinoline, C-H wagging is observed in the 605-788 cm⁻¹ range, and C-H stretching appears around 1222-1282 cm⁻¹. researchgate.net The phenyl group shows a characteristic absorption near 1488 cm⁻¹. researchgate.net

Interactive Table: Characteristic IR/FTIR Absorption Frequencies for Related Quinolines

Functional Group/Vibration Wavenumber (cm⁻¹) Range Reference
C-H Wagging 605 - 788 researchgate.net
C-H Stretching 1222 - 1282 researchgate.net
Phenyl Group ~1488 researchgate.net
C≡N Stretch (typical) 2220 - 2260

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The photoluminescence properties indicate the molecule's ability to emit light after absorbing photons. For a strontium complex of 2-methyl-8-hydroxyquinoline, UV absorption bands were observed at 391 nm and 329 nm. researchgate.net The study of various 8-amidoquinoline derivatives as fluorescent probes highlights that the quinoline moiety is a key component in developing fluorescent sensors, often exhibiting changes in their UV-Vis and fluorescence spectra upon binding to metal ions. nih.gov

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Interactive Table: Representative Crystal Data for a Quinoline Derivative

Parameter Value Reference
Crystal System Monoclinic chemmethod.com
Space Group P2₁/c chemmethod.com

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the structural properties of crystalline solids. jst.go.jpnih.gov When a material is synthesized, particularly organic compounds that may not form large single crystals suitable for single-crystal X-ray diffraction, PXRD becomes an essential tool. jst.go.jpresearchgate.net The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present in the sample. covalentmetrology.com

In the context of this compound research, PXRD is crucial for several reasons:

Phase Identification: The obtained diffraction pattern can be compared against databases or theoretically calculated patterns to confirm the synthesis of the desired crystalline phase of this compound.

Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties.

Crystal Structure Determination: While more challenging than with single-crystal data, modern computational methods, such as the direct-space strategy followed by Rietveld refinement, can allow for the determination of the crystal structure of organic molecules directly from high-quality powder data. nih.govicdd.com This provides definitive information on bond lengths, angles, and the packing of molecules in the crystal lattice.

Crystallite Size and Strain: The width of the diffraction peaks can provide information about the average size of the crystalline domains and the presence of microstrain within the lattice.

The data generated from a PXRD experiment consists of a list of diffraction peak positions (2θ), their intensities, and their widths. This information is fundamental to understanding the solid-state characteristics of this compound.

Table 1: Illustrative Data from a Powder X-ray Diffraction Analysis This table presents a hypothetical example of the type of data obtained from a PXRD experiment. Actual values for this compound would need to be determined experimentally.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.76.96100
17.15.1845
24.33.6680
25.53.4950

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

Electrochemical techniques are vital for probing the electronic properties of molecules by studying their behavior at an electrode-solution interface. Cyclic Voltammetry (CV) is a widely used potentiodynamic electrochemical method for investigating the reduction and oxidation (redox) processes of a substance. researchgate.netnih.gov The technique involves cycling the potential of a working electrode and measuring the resulting current.

For this compound, CV provides critical insights into its electronic structure and reactivity. The quinoline ring system is electrochemically active, and its redox properties can be finely tuned by substituents. nih.govrsc.org A CV experiment on this compound would reveal:

Redox Potentials: The potentials at which the compound is oxidized and reduced. These values are directly related to the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Electrochemical Reversibility: The stability of the species generated after oxidation or reduction. A reversible process indicates that the generated radical ion is stable on the timescale of the experiment, whereas an irreversible process suggests it undergoes subsequent chemical reactions. nih.gov

Reaction Mechanisms: By studying the effect of scan rate and other parameters, one can gain information about the mechanism of the electron transfer process and any coupled chemical reactions. researchgate.net

This information is valuable for applications where electron transfer is important, such as in the development of sensors, organic electronic materials, or catalysts. Studies on related quinoline derivatives have shown a strong correlation between their chemical structure and their redox potentials. nih.govresearchgate.net

Table 2: Hypothetical Data Summary from a Cyclic Voltammetry Experiment This table provides a representative example of key parameters derived from a cyclic voltammogram. The specific values for this compound would depend on experimental conditions.

ProcessPeak Potential (Ep) vs. Ag/AgClPeak Current (Ip) (µA)Reversibility
First Reduction-1.15 V-8.5Irreversible
First Oxidation+0.85 V10.2Quasi-reversible

Chromatographic Techniques (e.g., GC-MS, Column Chromatography)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. impactfactor.org In the synthesis and analysis of this compound, both preparative and analytical chromatography play essential roles.

Column Chromatography is a preparative technique used to purify solid and liquid compounds. In a typical workflow for the synthesis of this compound, the crude product from the reaction mixture would be purified using column chromatography. The mixture is applied to the top of a column containing a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is passed through the column. Separation occurs as different components of the mixture travel through the column at different rates based on their differential adsorption to the stationary phase and solubility in the mobile phase. This allows for the isolation of pure this compound from unreacted starting materials and reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.orgqa-group.com It is an indispensable tool for confirming the identity and assessing the purity of volatile organic compounds like this compound. epa.gov

Gas Chromatography (GC): A small amount of the sample is vaporized and injected into a long, thin column. An inert carrier gas (mobile phase) carries the sample through the column. The separation is based on the compound's boiling point and its interactions with the stationary phase lining the column. The time it takes for the compound to travel through the column is its characteristic retention time. azom.com

Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized and broken into charged fragments. The mass spectrometer then sorts these fragments based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a molecular fingerprint. azom.com

By combining these two techniques, GC-MS can separate this compound from any volatile impurities and provide a mass spectrum that confirms its molecular weight and provides structural information through its fragmentation pattern. impactfactor.org

Table 3: Example of Data Obtained from GC-MS Analysis This table illustrates the type of information generated by a GC-MS analysis for a purified compound. The retention time is specific to the GC conditions, while the m/z values are intrinsic to the molecule's structure.

Retention Time (min)Compound IdentityKey Mass-to-Charge (m/z) Fragments
15.2This compound168 (M+), 141, 114

Structure Activity Relationship Sar Studies in 2 Methylquinoline 8 Carbonitrile Research

Influence of Substituent Electronic and Steric Effects

The biological and chemical properties of 2-methylquinoline-8-carbonitrile are significantly governed by the electronic and steric characteristics of its substituents: the methyl group at the 2-position and the carbonitrile (cyano) group at the 8-position.

The methyl group at the C-2 position is known to exert a positive inductive effect (+I), donating electron density to the quinoline (B57606) ring. This can influence the basicity of the quinoline nitrogen. Furthermore, the methyl group introduces steric bulk in proximity to the nitrogen atom, which can affect the molecule's ability to bind to target proteins or receptors. In reactions involving the quinoline nitrogen, the steric hindrance from the 2-methyl group can modulate reactivity.

The carbonitrile group at the C-8 position has a profound electronic influence. The cyano group is a strong electron-withdrawing group (-I and -M effects), which decreases the electron density of the quinoline ring system. This deactivation can affect the reactivity of the ring in electrophilic substitution reactions. The linear geometry of the cyano group minimizes its steric bulk, but its position at C-8 can influence the chelation of metal ions and interactions with biological macromolecules.

Table 1: Predicted Influence of Substituents on the Properties of this compound

SubstituentPositionElectronic EffectSteric EffectPredicted Impact on Properties
Methyl (-CH₃)C-2Electron-donating (+I)Moderate bulkIncreases basicity of quinoline nitrogen; can sterically hinder binding at the nitrogen.
Carbonitrile (-CN)C-8Electron-withdrawing (-I, -M)Minimal bulkDecreases electron density of the ring; can participate in hydrogen bonding as an acceptor.

Regioselective Functionalization and its Impact on Properties

Regioselective functionalization allows for the precise modification of a specific position on the this compound scaffold, enabling the fine-tuning of its properties. The existing substituents guide the regioselectivity of further reactions.

Further functionalization could involve:

Modification of the methyl group: The methyl group at C-2 is acidic and can be deprotonated to form an anion, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at this position, which can significantly alter the steric and electronic profile of the molecule.

Substitution on the aromatic ring: Electrophilic aromatic substitution on the benzene (B151609) ring of the quinoline nucleus would likely occur at positions C-5 and C-7, as these are the most activated positions. Introducing substituents at these positions can modulate lipophilicity, polarity, and interaction with biological targets.

The impact of such regioselective functionalization is summarized in the following table.

Table 2: Potential Impact of Regioselective Functionalization on this compound

Functionalization SiteType of ReactionPotential New GroupPredicted Impact on Properties
C-2 Methyl GroupCondensationStyryl groupEnhanced conjugation, potential for photophysical applications.
Benzene Ring (C-5/C-7)Electrophilic SubstitutionHalogen, NitroAltered electronics and lipophilicity, potential for new binding interactions.
C-8 Cyano GroupHydrolysisCarboxylic acidIncreased polarity, introduction of a negative charge at physiological pH.
C-8 Cyano GroupReductionAminomethylIncreased basicity, introduction of a positive charge at physiological pH.

Conformational Analysis and Molecular Recognition

The arrangement of the substituents in space is critical for molecular recognition. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the cyano group can also participate in hydrogen bonding as an acceptor. The methyl group provides a hydrophobic interaction domain.

The spatial relationship between the nitrogen atom, the cyano group, and the methyl group creates a specific pharmacophore that can be recognized by biological targets such as enzymes or receptors. The rigidity of the quinoline scaffold ensures that these recognition elements are held in a well-defined orientation, which can contribute to high-affinity binding.

In the context of molecular recognition, the planarity of the quinoline ring allows for potential π-π stacking interactions with aromatic residues in a protein binding pocket. The substituents at the 2- and 8-positions then provide the specificity of these interactions.

Correlation between Computational Descriptors and Experimental Behavior

Computational chemistry offers valuable tools to predict the properties and behavior of molecules like this compound. Various molecular descriptors can be calculated to establish quantitative structure-activity relationships (QSAR).

Key computational descriptors and their potential correlation with experimental behavior include:

Electronic Descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate and accept electrons, respectively. The energy of the LUMO can be correlated with the molecule's susceptibility to nucleophilic attack, while the HOMO energy can be related to its reactivity towards electrophiles.

Dipole Moment: This descriptor provides information about the polarity of the molecule, which is crucial for predicting its solubility and ability to cross biological membranes.

Topological and Steric Descriptors:

Molecular Weight and Volume: These basic descriptors are related to the size of the molecule and can influence its diffusion and binding characteristics.

LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity, which is a critical parameter for drug absorption and distribution. For a series of analogs, calculated LogP values can be correlated with experimentally determined cell permeability or protein binding.

Quantum Chemical Descriptors:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). This can predict sites for non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a biological target.

By calculating these descriptors for a series of analogs of this compound and correlating them with experimentally observed activities, a QSAR model can be developed. Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.

Table 3: Correlation of Computational Descriptors with Experimental Properties for this compound Analogs

Computational DescriptorPredicted Experimental CorrelationRationale
HOMO/LUMO EnergiesReactivity, Redox potentialRelates to the ease of electron transfer.
Dipole MomentSolubility, PolarityHigher dipole moment generally correlates with higher aqueous solubility.
Calculated LogPLipophilicity, Membrane PermeabilityHigher LogP generally indicates greater lipophilicity and membrane permeability.
Molecular Electrostatic PotentialBinding AffinityGuides the understanding of non-covalent binding interactions with a target.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, provide general access to the quinoline core, the specific and efficient synthesis of 2-Methylquinoline-8-carbonitrile presents an ongoing challenge that invites innovation. wikipedia.orgbrieflands.com Future research should focus on developing novel synthetic strategies that offer high regioselectivity and yield.

One promising avenue is the late-stage functionalization of the readily available 2-methylquinoline (B7769805). wikipedia.org Research into direct C-H cyanation at the 8-position, a notoriously challenging transformation, could provide a more atom-economical and efficient route. rsc.org This might involve the exploration of novel transition-metal catalysts or photoredox catalysis to achieve the desired regioselectivity.

Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, represent a powerful tool for synthesizing quinoline derivatives. nih.gov Designing a multicomponent reaction that specifically yields this compound from simple and readily available starting materials would be a significant advancement. This could involve, for instance, a reaction between an ortho-substituted aniline (B41778), a methyl-containing carbonyl compound, and a cyanide source.

Finally, flow chemistry presents an opportunity for the safe and scalable synthesis of this and other quinoline derivatives. rsc.org Continuous-flow reactors can offer precise control over reaction parameters, potentially improving yields and minimizing the formation of isomers that are often problematic in batch syntheses of substituted quinolines. brieflands.com

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely uncharted territory. The interplay between the electron-donating methyl group and the electron-withdrawing nitrile group on the quinoline ring likely gives rise to unique reactivity patterns that warrant investigation.

Future studies should explore the selective transformation of both the nitrile and methyl groups. For instance, the hydrolysis or reduction of the nitrile group could lead to the corresponding carboxylic acid or amine, respectively, opening up avenues for further functionalization. jst.go.jp The selective hydrolysis of the nitrile in the presence of the quinoline ring would be a key challenge to address.

The methyl group at the 2-position is known to be reactive and can undergo condensation reactions with various aldehydes and ketones. acs.org Exploring these reactions for this compound could lead to the synthesis of novel dyes or biologically active compounds. Additionally, the oxidation of the methyl group to an aldehyde or carboxylic acid would provide another handle for derivatization.

The quinoline ring itself is susceptible to both electrophilic and nucleophilic attack. youtube.com Investigating how the substituents at the 2- and 8-positions influence the regioselectivity of these reactions is crucial. For example, electrophilic substitution is known to occur at the 5- and 8-positions of the quinoline ring. youtube.com The presence of the nitrile group at the 8-position would likely direct electrophiles to the 5-position. Conversely, nucleophilic substitution typically occurs at the 2- and 4-positions. youtube.com The methyl group at the 2-position might modulate the reactivity at this site.

Advanced Computational Modeling and Predictive Chemistry

Computational chemistry offers a powerful lens through which to predict and understand the properties and reactivity of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, including its HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution. nih.govresearchgate.netrsc.orgnih.gov These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

Molecular docking simulations can be employed to predict the binding affinity of this compound and its derivatives with various biological targets, such as enzymes and receptors. nih.govnih.govfrontiersin.org This in silico screening can help to identify potential therapeutic applications for this compound and prioritize synthetic efforts. For instance, quinoline derivatives have been investigated as potential inhibitors of various kinases and other enzymes. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity or material properties. escholarship.org These models can then be used to design new compounds with enhanced performance.

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT)Electronic structure, reactivity indices, spectral properties.Guiding synthetic strategies, understanding reaction mechanisms.
Molecular DockingBinding affinity to biological targets.Identifying potential drug targets, virtual screening.
QSARCorrelation of structure with activity/properties.Designing new compounds with improved performance.

Integration in Multifunctional Material Systems

The unique electronic and structural features of this compound make it a promising candidate for integration into multifunctional materials. The quinoline core is known for its photophysical properties, and the nitrile group can act as a versatile functional handle for polymerization or surface modification.

One area of exploration is the development of novel organic light-emitting diodes (OLEDs). Quinoline derivatives have been used as ligands in metal complexes for OLED applications. ijcce.ac.ir The specific substitution pattern of this compound could lead to complexes with unique electroluminescent properties.

The nitrile group can also be used to anchor the molecule to surfaces or incorporate it into polymer chains. This could lead to the development of new sensors, where changes in the environment are transduced into a measurable optical or electronic signal. The quinoline nitrogen and the nitrile group could also act as binding sites for metal ions, making it a potential candidate for chemosensors.

Furthermore, the planar structure of the quinoline ring suggests potential applications in organic electronics, such as organic field-effect transistors (OFETs). By designing and synthesizing derivatives with appropriate side chains to control packing and morphology, it may be possible to create new semiconducting materials.

Expansion of Supramolecular Assembly Strategies

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach to creating complex and functional architectures. The structure of this compound provides multiple sites for engaging in supramolecular interactions.

The quinoline nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. nih.gov The nitrile group can also participate in hydrogen bonding and dipole-dipole interactions. The aromatic quinoline ring can engage in π-π stacking interactions. These varied interaction motifs can be exploited to direct the self-assembly of the molecule into well-defined nanostructures, such as wires, sheets, or gels. rsc.org

Future research could focus on co-crystallization of this compound with other molecules to form new crystalline materials with tailored properties. The formation of metal-organic frameworks (MOFs) or coordination polymers using this molecule as a ligand is another exciting possibility. nih.gov These materials could have applications in gas storage, catalysis, or sensing.

By systematically studying the supramolecular assembly of this compound and its derivatives, it will be possible to create a new generation of "smart" materials with tunable properties and functions.

Interaction Site Type of Interaction Potential Supramolecular Structure
Quinoline NitrogenHydrogen bonding, Metal coordinationChains, Networks, Metal-Organic Frameworks
Nitrile GroupHydrogen bonding, Dipole-dipoleDimers, Ribbons
Quinoline Ringπ-π stackingColumns, Lamellar structures

Q & A

Basic: What are the common synthetic routes for 2-Methylquinoline-8-carbonitrile, and what key parameters influence yield and purity?

Answer:
this compound is typically synthesized via cyclocondensation reactions involving substituted anilines and carbonyl precursors. A critical step is the introduction of the nitrile group at the 8-position, often achieved using cyanating agents like KCN or CuCN under controlled conditions. Key parameters include:

  • Catalyst selection : Transition metals (e.g., Cu or Pd) enhance regioselectivity and reduce side reactions .
  • Temperature control : Reactions are often conducted at 80–120°C to balance kinetic efficiency and thermal stability of intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity, with yields typically ranging from 60–85% depending on substituent compatibility .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

  • X-ray crystallography : Resolves molecular geometry and confirms nitrile positioning. For example, bond angles around the quinoline core (e.g., C6–C7–N1 = 120.2°) and torsional deviations (e.g., C7–C2–C3–C4 = −42.7°) are critical for structural validation .
  • NMR spectroscopy : 1^1H NMR distinguishes methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm), while 13^{13}C NMR identifies the nitrile carbon at δ 115–120 ppm .
  • IR spectroscopy : The C≡N stretch appears at ~2220 cm1^{-1}, confirming functional group integrity .

Advanced: How can researchers address challenges in resolving crystal structures of this compound derivatives using X-ray diffraction?

Answer:
Challenges include disordered substituents (e.g., thiophene or methyl groups) and twinning effects . Methodological solutions:

  • Data collection : Use low-temperature (100 K) measurements to minimize thermal motion artifacts .
  • Refinement software : SHELXL (via SHELXTL suite) is robust for handling disorder; constraints like DFIX or SIMU stabilize refinement of flexible groups .
  • Validation metrics : Ensure R-factor < 0.05 and data-to-parameter ratio > 15 to avoid overfitting .

Advanced: What strategies are recommended for reconciling contradictory biological activity data in studies involving quinoline-carbonitrile analogs?

Answer:
Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models) or substituent effects . Strategies include:

  • Dose-response validation : Replicate experiments across multiple concentrations to confirm IC50_{50} trends .
  • Comparative SAR studies : Systematically modify substituents (e.g., methyl vs. ethynyl groups) to isolate activity contributors .
  • Meta-analysis : Pool data from independent studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Basic: What are the critical considerations for optimizing reaction conditions in the synthesis of this compound?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict anhydrous conditions to prevent hydrolysis .
  • pH control : Maintain mildly acidic conditions (pH 5–6) to stabilize the quinoline core during cyclization .
  • Catalyst loading : Optimize metal catalyst ratios (e.g., 5 mol% Pd for cross-coupling steps) to minimize side-product formation .

Advanced: What methodological frameworks are employed to assess the pharmacological potential of this compound derivatives, particularly in anti-inflammatory contexts?

Answer:

  • In vitro assays : Measure COX-2 inhibition via ELISA or fluorometric assays, using IC50_{50} values to compare potency .
  • Molecular docking : Simulate binding interactions with inflammatory targets (e.g., TNF-α or IL-6 receptors) to prioritize derivatives for synthesis .
  • In vivo models : Utilize murine inflammation models (e.g., carrageenan-induced paw edema) with dose-ranging studies (10–100 mg/kg) to evaluate efficacy and toxicity .

Advanced: How can researchers ensure reproducibility in crystallographic studies of this compound derivatives?

Answer:

  • Standardized protocols : Adopt CIF (Crystallographic Information File) templates for data reporting, including full refinement parameters and H-atom treatment details .
  • Data deposition : Submit structures to repositories like the Cambridge Structural Database (CSD) with assigned CCDC numbers for peer validation .
  • Cross-validation : Compare unit cell parameters (e.g., a = 14.4763 Å, β = 104.802°) with literature values to detect systematic errors .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.